2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide
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Overview
Description
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide is a complex organic compound that features a pyrimidine ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethiol with 2-furylmethylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- **4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide
- **4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
Uniqueness
Compared to similar compounds, 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-furylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c18-15-14(11-5-2-1-3-6-11)16(23)21-17(20-15)25-10-13(22)19-9-12-7-4-8-24-12/h1-8H,9-10H2,(H,19,22)(H3,18,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMZXYLMFIXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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